BenchChemオンラインストアへようこそ!

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate

Click chemistry Medicinal chemistry Building block differentiation

Tert‑Butyl 3‑(azidomethyl)pyrrolidine‑1‑carboxylate (synonym: 1‑Boc‑3‑(azidomethyl)pyrrolidine) is a Boc‑protected pyrrolidine building block bearing an azidomethyl substituent at the 3‑position. With a molecular formula of C₁₀H₁₈N₄O₂, a molecular weight of 226.28 g mol⁻¹, an XLogP3 of 2.4, a topological polar surface area of 43.9 Ų, and four hydrogen‑bond acceptors, the compound occupies a narrow physicochemical space that distinguishes it from both the direct azido analog and the 2‑position regioisomer [REFS‑1] [REFS‑2].

Molecular Formula C10H18N4O2
Molecular Weight 226.28
CAS No. 1225218-67-6
Cat. No. B2565904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate
CAS1225218-67-6
Molecular FormulaC10H18N4O2
Molecular Weight226.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CN=[N+]=[N-]
InChIInChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-5-4-8(7-14)6-12-13-11/h8H,4-7H2,1-3H3
InChIKeyAQMRWLAIZUYEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert‑Butyl 3‑(Azidomethyl)pyrrolidine‑1‑carboxylate (CAS 1225218‑67‑6) – Key Physicochemical & Structural Profile for Procurement Screening


Tert‑Butyl 3‑(azidomethyl)pyrrolidine‑1‑carboxylate (synonym: 1‑Boc‑3‑(azidomethyl)pyrrolidine) is a Boc‑protected pyrrolidine building block bearing an azidomethyl substituent at the 3‑position. With a molecular formula of C₁₀H₁₈N₄O₂, a molecular weight of 226.28 g mol⁻¹, an XLogP3 of 2.4, a topological polar surface area of 43.9 Ų, and four hydrogen‑bond acceptors, the compound occupies a narrow physicochemical space that distinguishes it from both the direct azido analog and the 2‑position regioisomer [REFS‑1] [REFS‑2]. The tert‑butoxycarbonyl (Boc) group provides orthogonal amine protection compatible with standard solid‑phase and solution‑phase synthetic protocols, while the pendant azide enables copper‑catalyzed azide–alkyne cycloaddition (CuAAC), Staudinger ligation, and reduction to a primary amine [REFS‑3]. Commercially available purities range from 95 % to 97 % across multiple suppliers [REFS‑4] [REFS‑5].

Why Tert‑Butyl 3‑(Azidomethyl)pyrrolidine‑1‑carboxylate Cannot Be Replaced by a Generic Pyrrolidine Azide – Structural & Reactivity Consequences


Substituting tert‑butyl 3‑(azidomethyl)pyrrolidine‑1‑carboxylate with a generic in‑class analog—such as N‑Boc‑3‑azido‑pyrrolidine or the 2‑position regioisomer—introduces measurable changes in molecular weight, lipophilicity, conformational flexibility, and steric accessibility of the azide handle that directly affect downstream reaction yields, triazole regioisomer ratios, and biological target engagement [REFS‑1] [REFS‑2]. The extra methylene spacer in the target compound increases both the rotatable bond count (4 versus 3) and the computed logP (2.4 versus 2.2 relative to the direct azido analog), which alters the compound’s partitioning in biphasic click reactions and its fit within enzyme active sites when employed as an iminosugar precursor [REFS‑1] [REFS‑3]. The following quantitative comparisons demonstrate that the precise substitution pattern is not an interchangeable commodity but a structurally encoded performance parameter.

Quantitative Differentiation Evidence for Tert‑Butyl 3‑(Azidomethyl)pyrrolidine‑1‑carboxylate Against Closest Analogs


Molecular Weight Offset of +14.03 g mol⁻¹ and Rotatable Bond Increase (+1) vs. N‑Boc‑3‑azido‑pyrrolidine

The target compound incorporates a methylene spacer between the pyrrolidine C‑3 and the azide nitrogen, resulting in a molecular weight of 226.28 g mol⁻¹ and four rotatable bonds. In contrast, the direct azido analog N‑Boc‑3‑azido‑pyrrolidine (CAS 113451‑52‑8) has a molecular weight of 212.25 g mol⁻¹ and three rotatable bonds [REFS‑1] [REFS‑2]. This structural difference has quantifiable consequences for physicochemical properties relevant to procurement and experimental design.

Click chemistry Medicinal chemistry Building block differentiation

XLogP3 Differential of –0.2 vs. the 2‑Position Azidomethyl Regioisomer, with Implications for Pharmacokinetic Tuning

The 3‑azidomethyl substitution pattern of the target compound yields a computed XLogP3 of 2.4, whereas the 2‑(azidomethyl) regioisomer (CAS 168049‑26‑1) exhibits a slightly higher XLogP3 of 2.6 [REFS‑1] [REFS‑2]. Although the molecular formula (C₁₀H₁₈N₄O₂) and weight are identical, the position of the azidomethyl group alters the overall dipole moment and solvation free energy, resulting in a measurable lipophilicity offset.

Lipophilicity Drug design Regioisomer comparison

Storage Condition Advantage: 0–8 °C Recommended Temperature vs. –20 °C for the Direct Azido Analog

Supplier documentation for the target compound recommends refrigerated storage at 0–8 °C and permits shipment at ambient temperature [REFS‑1]. In contrast, the direct azido analog (3R)‑1‑Boc‑3‑azido‑pyrrolidine (CAS 143700‑04‑3) is specified for storage at –20 °C with protection from light and moisture [REFS‑2]. This difference indicates that the methylene‑spaced azide of the target compound is less prone to thermal or photolytic decomposition than the ring‑attached azide, translating into greater logistical flexibility for multi‑site research programs.

Chemical stability Storage conditions Procurement logistics

Commercial Purity Tiering: 97 % (Amatek) vs. 95 % Baseline from Multiple Suppliers

Several catalog suppliers offer the target compound at a purity of 95 % [REFS‑1], while Amatek Scientific provides a higher specification of 97 % under catalog number P‑0414 [REFS‑2]. For the N‑Boc‑3‑azido‑pyrrolidine comparator, typical commercial purities are also reported at 97 % from select vendors [REFS‑3], indicating that high‑purity supply is not unique to the target compound but that procurement officers must verify lot‑specific certificates of analysis because the observed purity variance (2 %) can be consequential in multi‑step synthetic sequences.

Purity comparison Vendor selection Procurement specification

Biological Activity Divergence: Triazole Hybrids Derived from Epimeric Azidomethyl Pyrrolidines Yield μ‑Molar Glycosidase Inhibition, with Sensitivity to Azidomethyl Position

A published study demonstrated that CuAAC‑derived (pyrrolidin‑2‑yl)triazole libraries, generated from epimeric azidomethyl pyrrolidines, can yield β‑glucosidase (almond) inhibitors with low‑μM potency (compounds 14b and 14f) [REFS‑1]. The same work showed that moving the azidomethyl group from one epimeric position to another can profoundly alter enzyme selectivity: certain compounds selectively inhibited plant β‑glucosidase but not bovine liver β‑glucosidase, while α‑galactosidase inhibitors from the epimeric library (22b,k,p,r) displayed only weak cross‑reactivity with the human lysosomal enzyme [REFS‑1]. Although the target compound (3‑azidomethyl substitution) was not directly evaluated in this study, the data establish that the position and stereochemistry of the azidomethyl handle on the pyrrolidine ring are critical determinants of biological activity—directly supporting the procurement premise that the 3‑azidomethyl regioisomer cannot be assumed equivalent to the 2‑azidomethyl or direct azido congeners.

Glycosidase inhibition Iminosugar Click chemistry Structure–activity relationship

Rh(II)‑Catalyzed X–H Insertion Capability: Enabling Direct Introduction of a Privileged NH‑2‑Pyrrolidone Pharmacophore

The target compound has been specifically employed in Rh(II)‑catalyzed X–H insertion chemistry to introduce an NH‑2‑pyrrolidone moiety via oxygen, sulfur, and nitrogen nucleophiles, followed by Boc deprotection [REFS‑1]. This reactivity profile exploits the methylene‑spaced azide as a precursor to a metallocarbenoid intermediate, enabling the convergent assembly of 2‑pyrrolidone‑functionalized molecules—a pharmacophore present in marketed drugs such as levetiracetam and brivaracetam. In contrast, the direct azido analog (azide directly on the pyrrolidine ring) lacks the methylene spacer required for this specific X–H insertion manifold, as the carbenoid would be generated at a ring carbon with different electronic and steric properties.

C–H functionalization Rhodium catalysis Pyrrolidone synthesis Late‑stage diversification

Evidence‑Backed Application Scenarios Where Tert‑Butyl 3‑(Azidomethyl)pyrrolidine‑1‑carboxylate Delivers Measurable Advantage


PROTAC Linker Synthesis Requiring a Conformationally Flexible Azide Handle with Moderate Lipophilicity

In proteolysis‑targeting chimera (PROTAC) development, linker composition critically influences ternary complex formation and cellular permeability. The target compound provides an azide click handle on a saturated pyrrolidine scaffold with four rotatable bonds and an XLogP3 of 2.4 [Section 3 Evidence‑Item 1] [Section 3 Evidence‑Item 2]. Compared with the direct azido analog (three rotatable bonds, XLogP3 2.2), the additional methylene spacer allows greater conformational sampling for CuAAC conjugation to alkyne‑functionalized E3 ligase ligands, while the moderate lipophilicity lies within the optimal logP window for oral PROTAC candidates (typically 2–4). The Boc‑protected amine remains inert during the click step and can be unveiled quantitatively under mild acidic conditions for subsequent amide coupling to the target‑protein ligand.

Medicinal Chemistry Library Diversification via Orthogonal CuAAC and Rh(II)‑Catalyzed X–H Insertion

Organizations seeking to maximize the synthetic return on each building block purchased should prioritize the target compound because it enables two mechanistically orthogonal diversification pathways from a single intermediate [Section 3 Evidence‑Item 6]. The azide can undergo CuAAC with diverse terminal alkynes to generate 1,4‑disubstituted‑1,2,3‑triazole libraries, while the same methylene‑spaced azide can be activated by Rh(II) catalysts to perform X–H insertion with O‑, S‑, and N‑nucleophiles, directly installing the NH‑2‑pyrrolidone pharmacophore. This dual reactivity is not accessible from the direct azido analog, which lacks the requisite methylene spacer geometry for productive X–H insertion.

Iminosugar‑Based Glycosidase Inhibitor Programs Targeting Lysosomal Storage Disorders

The use of epimeric azidomethyl pyrrolidines as scaffolds for glycosidase inhibitor discovery has been validated by the identification of β‑glucosidase inhibitors active in the low‑μM range via CuAAC‑based in situ library screening [Section 3 Evidence‑Item 5]. The 3‑azidomethyl substitution orientation of the target compound offers a trajectory vector distinct from the more commonly employed 2‑azidomethyl scaffolds, potentially accessing different sub‑pockets of β‑glucocerebrosidase (Gaucher disease target) or α‑galactosidase A (Fabry disease target). Procurement of the 3‑substituted building block thus enables the exploration of chemical space that is complementary to published 2‑position libraries, increasing the probability of identifying isoform‑selective pharmacological chaperones.

Multi‑Step Kilogram‑Scale Syntheses Where Storage Simplicity Reduces Operational Risk

For process chemistry groups scaling reactions from gram to kilogram quantities, the 0–8 °C storage condition of the target compound [Section 3 Evidence‑Item 3] translates into tangible operational advantages over –20 °C‑stored azido analogs. Standard cold‑room storage eliminates the need for dedicated freezer capacity, reduces energy costs, and mitigates the risk of thermal excursions during transfer between facilities. When combined with the availability of 97 % purity material from Amatek Scientific [Section 3 Evidence‑Item 4], the target compound presents a procurement profile that aligns with the reliability and reproducibility requirements of regulated pharmaceutical intermediate supply chains.

Quote Request

Request a Quote for Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.